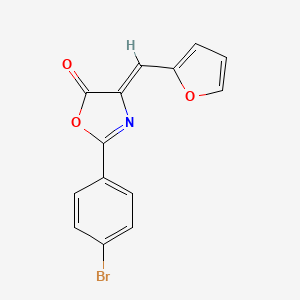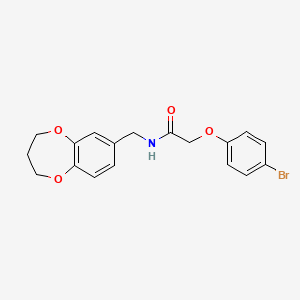![molecular formula C20H20BrNO3 B14967862 Methyl 2-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)benzoate CAS No. 1071353-81-5](/img/structure/B14967862.png)
Methyl 2-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate is an organic compound that features a bromophenyl group attached to a cyclopentane ring, which is further connected to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the bromophenylcyclopentane intermediate: This step involves the bromination of phenylcyclopentane using bromine in the presence of a catalyst such as iron(III) bromide.
Amidation reaction: The bromophenylcyclopentane intermediate is then reacted with methyl 2-aminobenzoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution reactions: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation reactions: Products include carboxylic acids, ketones, or aldehydes.
Reduction reactions: Products include alcohols or dehalogenated compounds.
Applications De Recherche Scientifique
Methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The cyclopentane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. The benzoate ester group can undergo hydrolysis, releasing the active amide form of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(4-bromophenyl)benzoate: Similar structure but lacks the cyclopentane ring.
Methyl 2-(4-bromophenyl)benzoate: Similar structure but lacks the amide group.
Methyl 2-(4-chlorophenyl)cyclopentaneamido]benzoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Methyl 2-[1-(4-bromophenyl)cyclopentaneamido]benzoate is unique due to the presence of both the cyclopentane ring and the amide group, which confer distinct chemical and biological properties. The bromine atom also provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
1071353-81-5 |
|---|---|
Formule moléculaire |
C20H20BrNO3 |
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
methyl 2-[[1-(4-bromophenyl)cyclopentanecarbonyl]amino]benzoate |
InChI |
InChI=1S/C20H20BrNO3/c1-25-18(23)16-6-2-3-7-17(16)22-19(24)20(12-4-5-13-20)14-8-10-15(21)11-9-14/h2-3,6-11H,4-5,12-13H2,1H3,(H,22,24) |
Clé InChI |
XNTWMFQSHUJPFE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclopropyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14967797.png)
![6-Ethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14967802.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B14967809.png)
![3-(4-ethoxyphenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B14967821.png)


![5-phenyl-7-[3-(trifluoromethyl)phenyl]-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14967844.png)
![N-(2-chlorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B14967846.png)

![Methyl 3-(cyanomethyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14967857.png)

![6-methyl-N-phenyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14967889.png)
![2-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14967894.png)
